(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Overview
Description
AZD-1236 is a small molecule drug developed by AstraZeneca. It is a potent and reversible inhibitor of human matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), with significant selectivity over other members of the enzyme family . AZD-1236 has been investigated for its potential therapeutic applications in treating chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-1236 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through sulfonylation and purification steps .
Industrial Production Methods
Industrial production of AZD-1236 follows similar synthetic routes as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AZD-1236 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of AZD-1236 with modified functional groups, which can be further investigated for their biological activities .
Scientific Research Applications
Mechanism of Action
AZD-1236 exerts its effects by selectively inhibiting matrix metalloproteinase-9 and matrix metalloproteinase-12. These enzymes are involved in the degradation of extracellular matrix components, which plays a crucial role in tissue remodeling and inflammation. By inhibiting these enzymes, AZD-1236 can reduce tissue damage and inflammation associated with chronic obstructive pulmonary disease and cystic fibrosis .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with a broader spectrum of activity.
Batimastat: A potent inhibitor of matrix metalloproteinases, used in cancer research.
Tetracycline derivatives: Known to inhibit matrix metalloproteinases and used in various therapeutic applications.
Uniqueness of AZD-1236
AZD-1236 is unique due to its high selectivity for matrix metalloproteinase-9 and matrix metalloproteinase-12, which reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions like chronic obstructive pulmonary disease and cystic fibrosis .
Properties
CAS No. |
459814-89-2 |
---|---|
Molecular Formula |
C15H19BrN4O5S |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5S)-5-[[4-(5-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H19BrN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 |
InChI Key |
XXZIEQDLQRMZSN-OAHLLOKOSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |
Appearance |
Solid powder |
459814-89-2 459814-90-5 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1236, AZD1236, AZD 1236 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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